molecular formula C21H38N2 B14213934 N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine CAS No. 627521-02-2

N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine

Cat. No.: B14213934
CAS No.: 627521-02-2
M. Wt: 318.5 g/mol
InChI Key: OATRSGNYAQVLBI-UHFFFAOYSA-N
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Description

N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine is a synthetic compound that belongs to the class of diamines This compound is characterized by the presence of a phenylethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-phenylethyl bromide and undecyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions usually include:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactors: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)

    Catalysts: Phase transfer catalysts to enhance reaction rates

    Purification: Distillation or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted diamines with various functional groups.

Scientific Research Applications

N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.

Mechanism of Action

The mechanism of action of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethyl group may facilitate binding to hydrophobic pockets, while the diamine backbone can form hydrogen bonds with target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-Phenylethyl)-N~2~-decylethane-1,2-diamine
  • N~1~-(2-Phenylethyl)-N~2~-dodecylethane-1,2-diamine
  • N~1~-(2-Phenylethyl)-N~2~-octylethane-1,2-diamine

Uniqueness

N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the presence of both phenylethyl and undecyl groups. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

627521-02-2

Molecular Formula

C21H38N2

Molecular Weight

318.5 g/mol

IUPAC Name

N'-(2-phenylethyl)-N-undecylethane-1,2-diamine

InChI

InChI=1S/C21H38N2/c1-2-3-4-5-6-7-8-9-13-17-22-19-20-23-18-16-21-14-11-10-12-15-21/h10-12,14-15,22-23H,2-9,13,16-20H2,1H3

InChI Key

OATRSGNYAQVLBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCCC1=CC=CC=C1

Origin of Product

United States

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